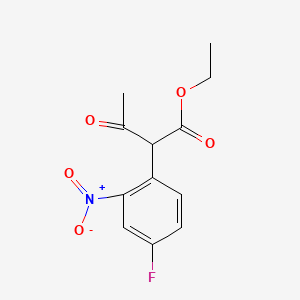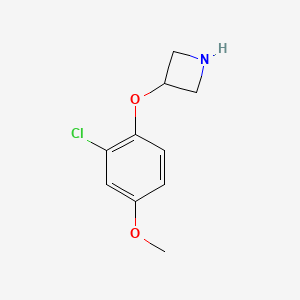
3-Azetidinyl 2-chloro-4-methoxyphenyl ether
Overview
Description
3-Azetidinyl 2-chloro-4-methoxyphenyl ether, often referred to as 3-AZE, is a novel synthetic ether compound with a wide range of applications in the fields of organic chemistry, medicinal chemistry, and biochemistry. It is used as a reagent in the synthesis of various compounds and as a tool in the study of enzyme-catalyzed reactions. 3-AZE has also been used in the development of new drugs and in the investigation of biochemical pathways.
Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of related azetidinone compounds has been a subject of study, providing insights into their molecular configuration and potential applications in material science. For example, the crystal structure of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4- methoxyimino-2-azetidinone and its isomers has been synthesized and investigated through X-ray diffraction, revealing valuable information about their solid-state structure (Gluziński et al., 1991).
Synthesis and Chemical Transformation
- Studies have explored the synthesis and transformation of azetidinone derivatives. For instance, the ionic hydrosilation of 3-acetyl-2-azetidinone derivatives in the presence of boron trifluoride etherate has been found to effect highly stereoselective reductions, yielding desired azetidinone derivatives (Kobayashi et al., 1989). Additionally, the preparation of 3-azetidinols with non-bulky 1-alkyl substituents has been studied, providing a general method for the preparation of these derivatives (Higgins et al., 1987).
Theoretical Studies and Applications
- A theoretical study examined the fragmentation of the β-lactam ring in azetidinones, such as the ozonolysis of 3-Methoxy-4-methyl-N-(ethylideneamino)-2-azetidinone, predicting high levels of stereoselectivity in the synthesis of vinyl ethers, which has implications in synthetic organic chemistry (Ardura and Sordo, 2003).
Biomedical Applications
- Some azetidinone derivatives have been synthesized and evaluated for their antimicrobial activity, indicating their potential in developing new antimicrobial agents (Halve et al., 2007). This highlights the role of azetidinone compounds in pharmaceutical research and development.
Material Science and Chemistry
- In the field of material science, the preparation and characterization of novel azetidinone derivatives have been explored as potential anti-bacterial and anti-convulsant agents, showing the diverse applications of these compounds beyond just medicinal chemistry (Rajasekaran and Murugesan, 2006).
properties
IUPAC Name |
3-(2-chloro-4-methoxyphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-13-7-2-3-10(9(11)4-7)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZUZPOJUGQJDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CNC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



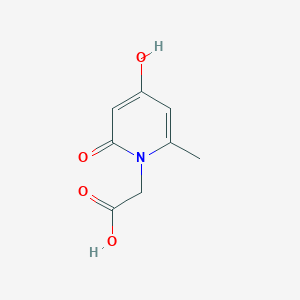
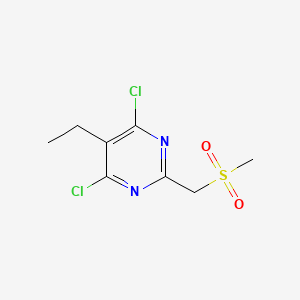
![[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1441582.png)

![[(2R,3R,4R,6R)-3-Acetyloxy-2-methyl-6-(2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl)oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B1441586.png)
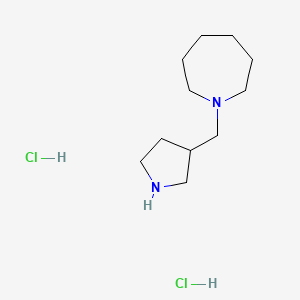


![1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441590.png)
